molecular formula C11H10N2O B11908622 5-Methylquinoline-8-carboxamide

5-Methylquinoline-8-carboxamide

Cat. No.: B11908622
M. Wt: 186.21 g/mol
InChI Key: JZRNAXZNYLKPBR-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-carboxamide: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a carboxamide group at the 8th position and a methyl group at the 5th position of the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-carboxamide typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylquinoline-8-carboxamide can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Methylquinoline-8-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s derivatives are investigated for their pharmacological activities, including anti-inflammatory, antimalarial, and neuroprotective effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a methyl group at the 2nd position.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.

Uniqueness: 5-Methylquinoline-8-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methylquinoline-8-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-4-5-9(11(12)14)10-8(7)3-2-6-13-10/h2-6H,1H3,(H2,12,14)

InChI Key

JZRNAXZNYLKPBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C(=O)N

Origin of Product

United States

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